![molecular formula C9H15O7P B14586889 Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate CAS No. 61203-68-7](/img/structure/B14586889.png)
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a dimethoxyphosphoryl group attached to a butanedioate backbone. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate can be achieved through a multi-step process. One common method involves the reaction of dimethyl acetylenedicarboxylate with trimethyl phosphite in the presence of a catalyst . This reaction typically occurs under mild conditions and results in the formation of the desired compound with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced catalytic systems and efficient separation techniques are crucial in industrial settings to achieve high production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine oxide derivatives.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have significant applications in organic synthesis and material science .
Applications De Recherche Scientifique
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of phosphonate esters.
Biology: The compound is studied for its potential biological activities, including antiviral and antiproliferative properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities and influence cellular signaling pathways. Its effects are mediated through the formation of reactive intermediates that interact with specific biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the butanedioate backbone.
Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate: Contains a similar dimethoxyphosphoryl group but differs in the overall molecular structure.
Uniqueness
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61203-68-7 |
|---|---|
Formule moléculaire |
C9H15O7P |
Poids moléculaire |
266.18 g/mol |
Nom IUPAC |
dimethyl 2-(dimethoxyphosphorylmethylidene)butanedioate |
InChI |
InChI=1S/C9H15O7P/c1-13-8(10)5-7(9(11)14-2)6-17(12,15-3)16-4/h6H,5H2,1-4H3 |
Clé InChI |
XEXZVRVSVXYQPP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=CP(=O)(OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


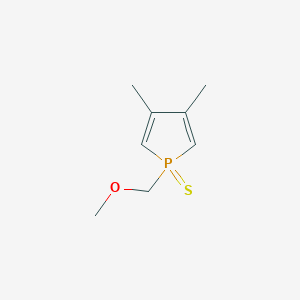
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
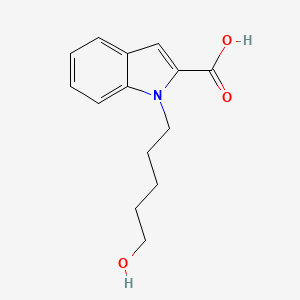
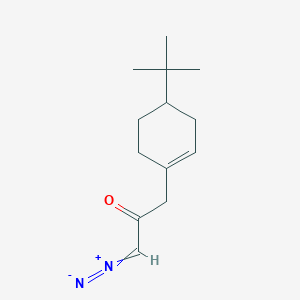
![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
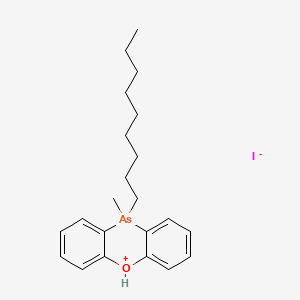
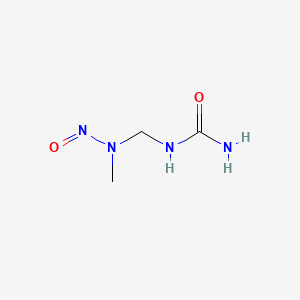
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
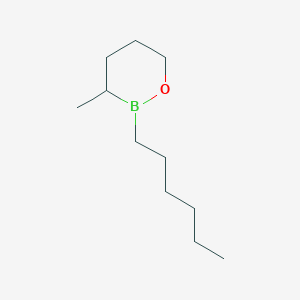


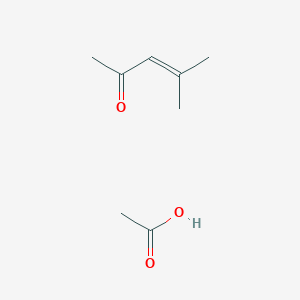
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
